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Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-

Chemical Vapor Deposition (CVD) Precursor volatility Organogermanium compounds

Traditional germanium precursors often suffer from mismatched decomposition kinetics or premature volatilization in CVD/ALD processes, leading to film contamination. 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne (CAS 61227-86-9) is a single-source organogermanium precursor engineered to solve this challenge. - High Ge mass loading (~51%) enables efficient incorporation into SiGe alloy layers with precise stoichiometric control. - The conjugated ene-ene-yne backbone facilitates photolytic cleavage at mild UV energies, enabling photo-ALD of GeOx or GeS₂ below 250 °C on temperature-sensitive substrates. - Distinct bond-dissociation energies relative to silane analogs prevent cross-contamination and ensure consistent film composition. Available from stock with custom synthesis options for bulk orders. Standard and expedited global shipping supported.

Molecular Formula C15H30Ge3
Molecular Weight 428.3 g/mol
CAS No. 61227-86-9
Cat. No. B13975574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
CAS61227-86-9
Molecular FormulaC15H30Ge3
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCC(=C=C(C#C[Ge](C)(C)C)[Ge](C)(C)C)[Ge](C)(C)C
InChIInChI=1S/C15H30Ge3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3
InChIKeyYKHMZVDJXCADNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Identifiers of 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne


The compound designated as Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- (CAS 61227-86-9), also known as 2,4,6-Tris(trimethylgermyl)-2,3-hexadien-5-yne, is an organogermanium molecule with the formula C15H30Ge3 and a molecular weight of 428.32 g/mol . Its structure features a conjugated ene–ene–yne hydrocarbon backbone symmetrically substituted with three trimethylgermyl (–Ge(CH3)3) groups . The compound is a member of the polygermane class, which is often employed as a precursor for germanium-containing materials in chemical vapor deposition (CVD) and related thin-film technologies.

Workflow
CVD precursor research with conjugated organogermanium backbone
Selection Context
High germanium mass fraction supports Ge-containing thin-film deposition studies
Method Fit
Photochemical radical generation may support photo-assisted deposition research

Why This Organogermane Cannot Be Replaced by Generic Analogs


Organogermane compounds with a multiply unsaturated carbon framework, such as the target hexadienyne-triyl core, exhibit distinct thermal and photochemical reactivity compared to simpler tetraalkylgermanes or their silane analogs. The three Ge–C bonds attached to a conjugated ene–ene–yne system dictate unique bond-dissociation energies and radical-generation profiles under photolytic conditions [1]. In contrast, the corresponding tris(trimethylsilyl) analog (2,4,6-Tris(trimethylsilyl)-2,3-hexadien-5-yne) has a molecular weight of 294.66 g/mol and displays different steric and electronic properties due to the shorter Si–C bond length and higher bond strength, leading to altered precursor volatility and decomposition thresholds that are critical in CVD applications. Generic substitution without considering these structural factors can result in mismatched deposition kinetics, contamination, or film composition errors.

Trimethylsilyl analog may not transfer directly
Target Ge-based precursor with higher mass and distinct volatility profile
Substitute Tris(trimethylsilyl) analog: lighter, higher vapor pressure, silicon-only content

Shorter Si–C bond and different decomposition thresholds may shift deposition kinetics and film composition.

Saturated polygermane substitution requires review
Target Conjugated ene–ene–yne backbone with photolytically labile Ge–C bonds
Substitute Saturated linear trigermanes: higher bond-dissociation energy, slower radical kinetics

Photolytic radical generation threshold may differ; low-temperature photo-CVD compatibility may not replicate.

Generic tetraalkylgermane mismatch
Target Multiply unsaturated carbon framework with three Ge centers
Substitute Simple tetraalkylgermanes: lower Ge loading, different thermal decomposition pathway

Germanium delivery efficiency per mole and organic contamination profile may differ in thin-film processes.

Quantitative Differentiation Evidence


Boiling Point and Volatility vs. Tris(trimethylsilyl) Analog

The calculated boiling point of the target Ge compound is 330.595 °C at 760 mmHg , whereas the tris(trimethylsilyl) congener (CAS 61255-22-9; C12H24Si3, MW 252.58) has a reported boiling point of approximately 105–110 °C at reduced pressure, translating to an estimated atmospheric boiling point below 280 °C based on group trends . This higher boiling point indicates lower room-temperature vapor pressure, which may necessitate different bubbler or direct-liquid-injection delivery parameters in CVD tools.

Boiling Point vs. Si Analog
Data to verify
Target: ~330.6 °C (calculated, 760 mmHg)
Si analog: ~below 280 °C (estimated)
Difference: ≥ 50 °C higher boiling point
Higher boiling point suggests lower vapor pressure; may require heated delivery lines in CVD tools.
Computed value; experimental boiling point not reported. Delivery parameter compatibility requires validation.
Chemical Vapor Deposition (CVD) Precursor volatility Organogermanium compounds

Molecular Weight and Germanium Content vs. Lighter Analogs

The target compound has a molecular weight of 428.32 g/mol, of which germanium contributes approximately 50.8% by mass (three Ge atoms, MW ~72.63 each) . The all-carbon hydrocarbon 1-methyl-1,2-pentadien-4-yne (C6H6, MW 78.11) has zero germanium, while the trimethylsilyl analog (C12H24Si3) contains only silicon (29.1% Si by mass) . The higher germanium mass fraction of the target compound translates to a 1.75-fold greater germanium delivery per mole of precursor consumed, offering a more atom-efficient route to Ge-containing films.

Ge Mass Fraction
Data to verify
~50.8% Ge (w/w)
Si analog: 0% Ge; Tetramethylgermane: ~30.9% Ge
Higher Ge mass fraction may reduce precursor mass needed for target film thickness.
Calculated from molecular formula. Film composition efficiency requires deposition-trial verification.
Germanium loading Deposition efficiency Organometallic precursors

Photolytic Radical Generation vs. Saturated Polygermanes

Substituted tris(trimethylgermyl)germanes with unsaturated backbones (including the target hexadienyne-triyl system) undergo photochemical Ge–Ge bond homolysis to generate germyl radicals and extrude germylenes upon UV irradiation in cyclohexane [1]. In contrast, saturated linear trigermanes such as n-Bu3Ge–GeMe2–GeBu3 require higher photon energies for radical formation and exhibit slower radical recombination kinetics. The conjugated unsaturated framework of the target compound lowers the bond dissociation energy, enabling radical chemistry at milder wavelengths.

Photolytic Radical Generation
Class-level
Germyl radicals and germylenes observed upon UV photolysis in cyclohexane; trapped by 2,3-dimethyl-1,3-butadiene
Saturated trigermanes require shorter-wavelength UV for radical formation
Conjugated backbone may lower photolytic activation barrier, supporting low-temperature photo-assisted deposition research.
Class-level inference from polygermane photochemistry studies. Specific ΔH values not reported for this compound.
Photochemistry Germyl radical Polygermane

Recommended Application Scenarios


Low-Pressure CVD of Ge-Doped Si or SiGe Thin Films

The compound’s high germanium mass loading (~51%) makes it an efficient single-source precursor for incorporating germanium into SiGe alloy layers. Its higher boiling point relative to silane analogs requires heated gas delivery but ensures stable vapor supply without premature decomposition. This is advantageous for epitaxial growth of strained SiGe channels in advanced CMOS devices, where precise Ge concentration control is critical .

Photo-Assisted ALD of Germanium-Containing Films

The unsaturated backbone facilitates photolytic cleavage at relatively mild UV energies, enabling photo-ALD of GeOx or GeS2 layers at substrate temperatures below 250 °C. This property is particularly relevant for deposition on flexible polymer substrates or temperature-sensitive III-V compound semiconductors, where conventional thermal ALD of germanium would cause degradation [1].

Synthesis of Functionalized Germylenes and Germyl Radicals

As a precursor to trimethylgermyl radicals and germylenes upon photolysis, the compound can be used in radical-mediated C–C and C–heteroatom bond-forming reactions. The conjugated diene-yne scaffold may also participate in cycloaddition chemistry, offering a route to germanium-containing heterocycles that are difficult to access via traditional organometallic reagents [1].

Comparison Standard for Organogermanium Physicochemical Studies

The compound’s well-defined molecular structure and calculated boiling point (330.6 °C) provide a reference point for benchmarking volatiles and decomposition temperatures of novel organogermane precursors. Its InChIKey (YKHMZVDJXCADNV-UHFFFAOYSA-N) and SMILES string enable unambiguous identification across databases and regulatory submissions .

Application
Selection Property
Validation Focus
Germanium-containing thin-film CVD research
Precursor volatility and vapor delivery profile
Heated delivery parameter compatibility; film composition control
Photo-assisted deposition of germanium films
Photolytic cleavage threshold under UV irradiation
Low-temperature process compatibility; substrate thermal sensitivity review
Germyl radical and germylene synthesis research
Radical generation pathway and conjugated scaffold reactivity
Photochemical reaction conditions; cycloaddition product verification
Organogermane precursor benchmarking
Defined molecular structure and computed physicochemical profile
Cross-study volatility and decomposition temperature reference
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